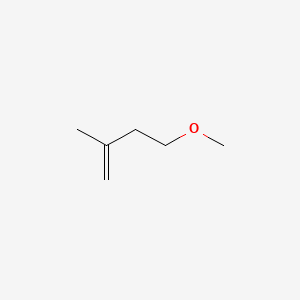

4-Methoxy-2-methyl-1-butene

Vue d'ensemble

Description

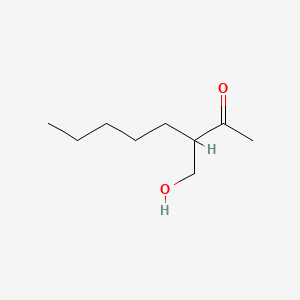

4-Methoxy-2-methyl-1-butene is a chemical compound with the molecular formula C6H12O and a molecular weight of 100.16 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-methyl-1-butene consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H12O/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 .Chemical Reactions Analysis

While specific reactions involving 4-Methoxy-2-methyl-1-butene are not detailed in the search results, similar compounds can undergo a variety of reactions. For instance, KMnO4 can be utilized to oxidize a wide range of organic molecules, often resulting in carboxylic acids .Physical And Chemical Properties Analysis

4-Methoxy-2-methyl-1-butene has a boiling point of 95°C and a density of 0.800 g/cm3 at 15°C . It is a liquid at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Polymerization

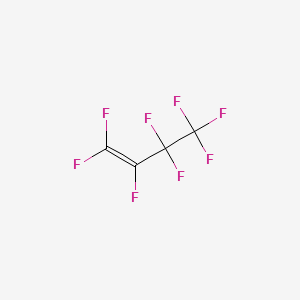

Synthesis of 2-Fluoro-3-alkoxy-1,3-butadienes : 4-Methoxy-2-methyl-1-butene serves as a precursor in the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, which are valuable intermediates for 4 + 2 cycloaddition reactions. These reactions are crucial for constructing complex molecular architectures in organic synthesis and medicinal chemistry (Patrick, Rogers, & Gorrell, 2002).

Nitroxide-Mediated Photopolymerization : A derivative of 4-Methoxy-2-methyl-1-butene is used in the development of new alkoxyamines for nitroxide-mediated photopolymerization, indicating its utility in creating advanced polymer materials with controlled properties (Guillaneuf et al., 2010).

Aroma Compound in Fruits

- Occurrence in Blackcurrant Berries : 4-Methoxy-2-methyl-2-butanethiol, a closely related compound, has been identified as a significant aroma-contributing compound in blackcurrant berries, demonstrating the role of 4-Methoxy-2-methyl-1-butene derivatives in flavor and fragrance chemistry (Jung, Fastowski, & Engel, 2016).

Environmental Science

- Photodegradation in Solar Cells : The study of photodegradation mechanisms of conjugated polymers/fullerene solar cells, including materials derived from 4-Methoxy-2-methyl-1-butene, highlights its importance in understanding the stability and efficiency of organic photovoltaic devices (Neugebauer et al., 2000).

Advanced Materials

- Catalytic Applications : Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes reveals that derivatives of 4-Methoxy-2-methyl-1-butene can lead to highly selective formation of unsaturated esters, which are useful in producing fine chemicals and pharmaceuticals (Magro et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4-methoxy-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOKSHXRXBYVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188307 | |

| Record name | 1-Butene, 4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methyl-1-butene | |

CAS RN |

34752-58-4 | |

| Record name | 1-Butene, 4-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034752584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 4-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)

![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)

![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)